molecular formula C10H15NO3 B14142109 2-(1-oxidanylidene-3,4,5,6,7,7a-hexahydro-2H-isoindol-3a-yl)ethanoic acid CAS No. 1184917-35-8

2-(1-oxidanylidene-3,4,5,6,7,7a-hexahydro-2H-isoindol-3a-yl)ethanoic acid

Katalognummer: B14142109
CAS-Nummer: 1184917-35-8
Molekulargewicht: 197.23 g/mol
InChI-Schlüssel: HECYBKSXQLYLQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-oxidanylidene-3,4,5,6,7,7a-hexahydro-2H-isoindol-3a-yl)ethanoic acid is a complex organic compound with a unique structure that includes an isoindoline core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-oxidanylidene-3,4,5,6,7,7a-hexahydro-2H-isoindol-3a-yl)ethanoic acid typically involves multiple steps. One common method includes the cyclization of a suitable precursor followed by oxidation and functional group modifications. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-oxidanylidene-3,4,5,6,7,7a-hexahydro-2H-isoindol-3a-yl)ethanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(1-oxidanylidene-3,4,5,6,7,7a-hexahydro-2H-isoindol-3a-yl)ethanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(1-oxidanylidene-3,4,5,6,7,7a-hexahydro-2H-isoindol-3a-yl)ethanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(1-oxidanylidene-3,4,5,6,7,7a-hexahydro-2H-isoindol-3a-yl)ethanoic acid is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its isoindoline core and oxidanyl group make it a versatile compound for various applications, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

1184917-35-8

Molekularformel

C10H15NO3

Molekulargewicht

197.23 g/mol

IUPAC-Name

2-(1-oxo-3,4,5,6,7,7a-hexahydro-2H-isoindol-3a-yl)acetic acid

InChI

InChI=1S/C10H15NO3/c12-8(13)5-10-4-2-1-3-7(10)9(14)11-6-10/h7H,1-6H2,(H,11,14)(H,12,13)

InChI-Schlüssel

HECYBKSXQLYLQA-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CNC(=O)C2C1)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.